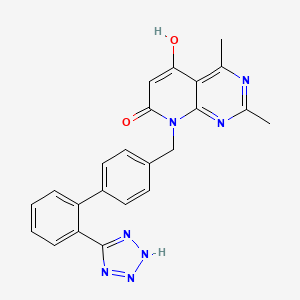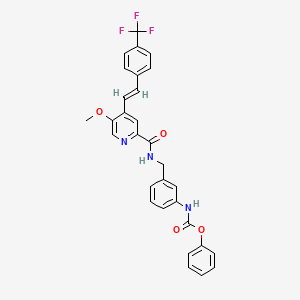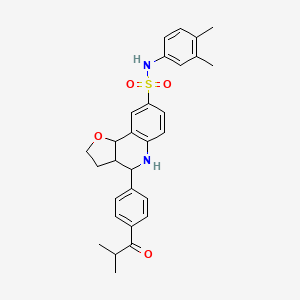
Enoltasosartan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enoltasosartan is an active metabolite of tasosartan, a long-acting angiotensin II receptor blocker. It is primarily used in the treatment of essential hypertension due to its ability to block the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure .
Vorbereitungsmethoden
The preparation of enoltasosartan involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 to create an in vivo formula . Industrial production methods are not extensively detailed in the available literature, but the synthesis typically involves multiple steps to ensure the purity and efficacy of the compound.
Analyse Chemischer Reaktionen
Enoltasosartan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Enoltasosartan has several scientific research applications, including:
Chemistry: It is used to study the binding and blocking effects on angiotensin II receptors.
Biology: It helps in understanding the physiological effects of angiotensin II receptor blockade.
Medicine: It is used in the treatment of hypertension and heart failure.
Industry: It is used in the development of new pharmaceuticals targeting the renin-angiotensin-aldosterone system
Wirkmechanismus
Enoltasosartan exerts its effects by binding to the angiotensin II type 1 receptor in vascular smooth muscle and the adrenal gland. This binding blocks the effects of angiotensin II, a vasoconstrictor that stimulates the synthesis and release of aldosterone. By blocking these effects, this compound leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone, ultimately reducing blood pressure .
Vergleich Mit ähnlichen Verbindungen
Enoltasosartan is unique due to its specific binding and blocking effects on the angiotensin II type 1 receptor. Similar compounds include:
Tasosartan: The parent compound of this compound, also an angiotensin II receptor blocker.
Losartan: Another angiotensin II receptor blocker with similar effects but different pharmacokinetic properties.
Valsartan: A widely used angiotensin II receptor blocker with a different chemical structure but similar therapeutic effects .
This compound stands out due to its delayed and sustained receptor blockade, influenced by its high protein binding and slow dissociation from the carrier .
Eigenschaften
CAS-Nummer |
159237-67-9 |
|---|---|
Molekularformel |
C23H19N7O2 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
5-hydroxy-2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H19N7O2/c1-13-21-19(31)11-20(32)30(23(21)25-14(2)24-13)12-15-7-9-16(10-8-15)17-5-3-4-6-18(17)22-26-28-29-27-22/h3-11,31H,12H2,1-2H3,(H,26,27,28,29) |
InChI-Schlüssel |
YROKAAIPBSCMJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)



![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)
